molecular formula C14H23F2NO3 B13498542 Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate

Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B13498542
M. Wt: 291.33 g/mol
InChI Key: XVZWQKVFZCANFV-UHFFFAOYSA-N
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Description

Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[331]nonane-3-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the bicyclic core, introduction of the difluoro group, and functionalization of the hydroxymethyl and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Industrial methods may also involve continuous flow chemistry to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl to carboxylate or aldehyde groups.

    Reduction: Reduction of carboxylate to hydroxymethyl or alcohol groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylate or aldehyde, while reduction of the carboxylate group may produce an alcohol.

Scientific Research Applications

Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The difluoro group and bicyclic structure may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
  • tert-butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
  • 9-Borabicyclo[3.3.1]nonane

Uniqueness

Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to the presence of the difluoro group, which can significantly alter its chemical and biological properties compared to similar compounds. The difluoro group may enhance its stability, binding affinity, and overall reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H23F2NO3

Molecular Weight

291.33 g/mol

IUPAC Name

tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C14H23F2NO3/c1-12(2,3)20-11(19)17-7-10-5-4-6-13(8-17,9-18)14(10,15)16/h10,18H,4-9H2,1-3H3

InChI Key

XVZWQKVFZCANFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C1)(C2(F)F)CO

Origin of Product

United States

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